3-Amino-2-cyclobutylpropanoic acid

Description

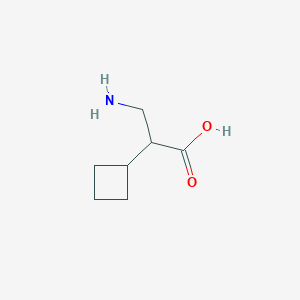

Structure

3D Structure

Properties

Molecular Formula |

C7H13NO2 |

|---|---|

Molecular Weight |

143.18 g/mol |

IUPAC Name |

3-amino-2-cyclobutylpropanoic acid |

InChI |

InChI=1S/C7H13NO2/c8-4-6(7(9)10)5-2-1-3-5/h5-6H,1-4,8H2,(H,9,10) |

InChI Key |

OBOXWJPGIYSPDW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C(CN)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of (S)-3-Amino-2-cyclobutylpropanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(S)-3-Amino-2-cyclobutylpropanoic acid is a non-proteinogenic β-amino acid, a class of compounds of significant interest in medicinal chemistry and drug development. The incorporation of β-amino acids into peptides can enhance their metabolic stability and induce specific secondary structures, making them valuable building blocks for novel therapeutics. This technical guide provides a comprehensive overview of plausible and robust synthetic strategies for the enantioselective synthesis of (S)-3-Amino-2-cyclobutylpropanoic acid, tailored for researchers and professionals in the field of organic synthesis and drug discovery. The guide delves into two primary approaches: a diastereoselective synthesis involving the reduction of a β-keto ester and subsequent stereochemical inversion, and a classical approach via the resolution of a racemic mixture. Each strategy is presented with detailed, step-by-step experimental protocols, mechanistic insights, and a discussion of the critical parameters that ensure success.

Introduction

β-Amino acids and their derivatives are crucial components in the design and synthesis of peptidomimetics and other biologically active molecules. Their unique structural features, with an additional carbon atom in the backbone compared to their α-analogues, confer resistance to enzymatic degradation and allow for the formation of unique peptide folds. The cyclobutyl moiety at the α-position of the target molecule introduces conformational constraints that can be exploited to fine-tune the biological activity and pharmacokinetic properties of resulting peptides. This guide aims to provide a detailed and practical framework for the synthesis of the enantiomerically pure (S)-3-Amino-2-cyclobutylpropanoic acid, a valuable building block for the development of novel therapeutics.

Strategy 1: Diastereoselective Synthesis via β-Keto Ester Reduction and Mitsunobu Reaction

This strategy focuses on the construction of the chiral centers through a diastereoselective reduction of a precursor β-keto ester, followed by a stereoinvertive amination of the resulting β-hydroxy ester. This approach offers excellent control over the stereochemistry of the final product.

Overall Workflow

Caption: Workflow for the diastereoselective synthesis.

Part 1: Synthesis of Ethyl 2-cyclobutyl-3-oxopropanoate

The synthesis of the key β-keto ester intermediate can be achieved through a Claisen condensation-type reaction.

Protocol:

-

Preparation of Sodium Ethoxide: In a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve sodium metal (1.0 eq) in absolute ethanol (sufficient volume to dissolve) under a nitrogen atmosphere.

-

Reaction Setup: To the freshly prepared sodium ethoxide solution, add diethyl carbonate (1.1 eq).

-

Addition of Ketone: Add cyclobutyl methyl ketone (1.0 eq) dropwise to the reaction mixture at a rate that maintains a gentle reflux.

-

Reaction Monitoring: After the addition is complete, continue to reflux the mixture for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it into a mixture of ice and concentrated hydrochloric acid to neutralize the excess base.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x volume).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield ethyl 2-cyclobutyl-3-oxopropanoate.

Causality: The use of freshly prepared sodium ethoxide is crucial for the success of this condensation reaction, as it ensures a sufficiently basic environment to deprotonate the α-carbon of the cyclobutyl methyl ketone, initiating the condensation with diethyl carbonate.

Part 2: Diastereoselective Reduction to syn-Ethyl 2-cyclobutyl-3-hydroxypropanoate

The diastereoselective reduction of the β-keto ester is a critical step in establishing the relative stereochemistry of the two adjacent chiral centers. The use of a chelating reducing agent will favor the formation of the syn-diastereomer.

Protocol:

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve ethyl 2-cyclobutyl-3-oxopropanoate (1.0 eq) in a mixture of anhydrous THF and methanol (4:1).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of Reducing Agent: Add sodium borohydride (1.5 eq) portion-wise to the cooled solution.

-

Chelating Agent: To enhance diastereoselectivity, a chelating agent such as zinc chloride (1.1 eq) can be added prior to the reducing agent.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C for 4-6 hours. Monitor the reaction by TLC.

-

Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Work-up and Purification: Allow the mixture to warm to room temperature, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the syn-β-hydroxy ester.[1]

Causality: The use of a chelating Lewis acid like ZnCl₂ coordinates with both carbonyl oxygens of the β-keto ester, locking it into a rigid conformation. The hydride is then delivered to the less sterically hindered face, leading to the preferential formation of the syn-diol.

Part 3: Stereoinvertive Amination via Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for converting alcohols to a variety of functional groups, including amines, with complete inversion of stereochemistry.[2]

Protocol:

-

Reaction Setup: In a flame-dried flask under nitrogen, dissolve the syn-ethyl 2-cyclobutyl-3-hydroxypropanoate (1.0 eq), triphenylphosphine (1.5 eq), and phthalimide (1.5 eq) in anhydrous THF.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Azodicarboxylate: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the cooled solution. A color change and/or the formation of a precipitate is typically observed.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Purification: Concentrate the reaction mixture and purify by column chromatography to yield the anti-N-phthaloyl-β-amino ester.

Causality: The Mitsunobu reaction proceeds via an alkoxyphosphonium salt intermediate. The subsequent SN2 attack by the phthalimide nucleophile occurs from the backside, resulting in a clean inversion of the stereocenter at the hydroxyl-bearing carbon.[3] This inversion is critical to obtaining the desired (S) configuration in the final product.

Part 4: Hydrolysis to (S)-3-Amino-2-cyclobutylpropanoic acid

The final step involves the removal of the phthalimide protecting group and the hydrolysis of the ester to the free amino acid.

Protocol:

-

Phthalimide Deprotection: Dissolve the anti-N-phthaloyl-β-amino ester in ethanol. Add hydrazine hydrate (2.0 eq) and reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.

-

Ester Hydrolysis: After cooling, filter off the precipitate. To the filtrate, add an aqueous solution of lithium hydroxide (2.0 eq) and stir at room temperature until the ester hydrolysis is complete (monitored by TLC).

-

Isolation: Acidify the reaction mixture to pH ~6 with dilute HCl. The product can be isolated by crystallization or by ion-exchange chromatography.

Strategy 2: Synthesis via Resolution of Racemic 3-Amino-2-cyclobutylpropanoic Acid

This classical approach involves the synthesis of the racemic β-amino acid followed by separation of the enantiomers using a chiral resolving agent. This method is often practical for large-scale synthesis.[4]

Overall Workflow

Caption: Workflow for the synthesis via chiral resolution.

Part 1: Synthesis of Racemic 3-Amino-2-cyclobutylpropanoic Acid

A common method for the synthesis of racemic β-amino acids is the Rodionov reaction, a three-component condensation.[5]

Protocol:

-

Reaction Mixture: In a round-bottom flask, combine cyclobutylacetaldehyde (1.0 eq), malonic acid (1.1 eq), and ammonium acetate (2.0 eq) in ethanol.

-

Reflux: Heat the mixture to reflux for 6-8 hours.

-

Isolation: Cool the reaction mixture. The product may precipitate upon cooling. If not, concentrate the solvent and induce crystallization.

-

Purification: The crude product can be recrystallized from an ethanol/water mixture to yield racemic 3-amino-2-cyclobutylpropanoic acid.

Part 2: Chiral Resolution using a Resolving Agent

The separation of the enantiomers is achieved by forming diastereomeric salts with a chiral acid or base. The differing solubilities of these salts allow for their separation by fractional crystallization.[6]

Protocol:

-

Salt Formation: Dissolve the racemic 3-amino-2-cyclobutylpropanoic acid in a suitable solvent (e.g., methanol or ethanol). Add a solution of a chiral resolving agent, such as (R)-(-)-mandelic acid or (S)-(+)-mandelic acid (0.5 eq), in the same solvent.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to induce crystallization of the less soluble diastereomeric salt.

-

Isolation of Diastereomer: Collect the crystals by filtration and wash with a small amount of cold solvent. The optical purity of the resolved salt can be checked at this stage.

-

Liberation of the Free Amino Acid: Dissolve the diastereomeric salt in water and adjust the pH to the isoelectric point of the amino acid (around pH 6) with a base (e.g., dilute NaOH) to precipitate the enantiomerically enriched amino acid.

-

Purification: The precipitated amino acid can be collected by filtration, washed with cold water, and dried.

Causality: The choice of resolving agent and solvent system is critical and often requires empirical optimization. The goal is to find a combination where one diastereomeric salt is significantly less soluble than the other, allowing for efficient separation by crystallization.

Characterization of (S)-3-Amino-2-cyclobutylpropanoic Acid

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

| Technique | Expected Observations |

| ¹H NMR | Protons on the cyclobutyl ring (multiplets, ~1.5-2.5 ppm), the α-proton (multiplet, ~2.8-3.2 ppm), the β-protons (multiplets, ~3.2-3.6 ppm), and the amine protons (broad singlet, variable).[7][8] |

| ¹³C NMR | Carboxyl carbon (~175-180 ppm), α-carbon (~45-50 ppm), β-carbon (~40-45 ppm), and cyclobutyl carbons (~20-35 ppm). |

| Mass Spectrometry | [M+H]⁺ peak corresponding to the molecular weight of the compound (144.10). |

| Chiral HPLC | A single peak when analyzed on a suitable chiral column, confirming enantiomeric purity. |

| Optical Rotation | A specific optical rotation value for the (S)-enantiomer. |

Conclusion

This technical guide has outlined two robust and scientifically sound strategies for the synthesis of (S)-3-Amino-2-cyclobutylpropanoic acid. The diastereoselective approach offers a high degree of stereochemical control, while the chiral resolution method provides a more classical and potentially scalable route. The choice of synthetic strategy will depend on the specific requirements of the research or development program, including scale, available resources, and desired level of stereochemical purity. The detailed protocols and mechanistic explanations provided herein are intended to serve as a valuable resource for scientists engaged in the synthesis of novel β-amino acids and their application in drug discovery.

References

Sources

- 1. arrow.tudublin.ie [arrow.tudublin.ie]

- 2. Applications of the Mitsunobu reaction in peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mitsunobu Reaction [organic-chemistry.org]

- 4. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 5. researchgate.net [researchgate.net]

- 6. Chiral resolution - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. 1Hβ chemical shift-based phase modulated NMR methods for fast identification of amino acid types in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: (R)-3-Amino-2-cyclobutylpropanoic Acid

Foreword for the Researcher

This guide addresses the chemical properties, synthesis, and potential applications of (R)-3-Amino-2-cyclobutylpropanoic acid. It is crucial to immediately distinguish this molecule from its more commercially available and documented constitutional isomer, (R)-2-Amino-3-cyclobutylpropanoic acid.

-

(R)-3-Amino-2-cyclobutylpropanoic acid: The subject of this guide. An α-substituted β-amino acid . The amino group is on the third carbon (Cβ) from the carboxyl group, and the cyclobutyl group is on the second carbon (Cα).

-

(R)-2-Amino-3-cyclobutylpropanoic acid: An α-amino acid . The amino group is on the second carbon (Cα), making it a derivative of alanine.

A thorough search of scientific literature and chemical databases reveals a significant scarcity of specific, experimentally validated data for (R)-3-Amino-2-cyclobutylpropanoic acid. Therefore, this document is structured to provide maximum value to research and drug development professionals by:

-

Establishing Context: Introducing the structural class of α-substituted β-amino acids and their strategic importance.

-

Providing Methodological Frameworks: Detailing robust, general strategies for the asymmetric synthesis of this class of molecules, enabling the reader to devise a practical synthetic route.

-

Presenting a Data-Rich Analog Study: Offering a complete technical profile of the readily available α-amino acid isomer as a valuable point of reference.

-

Proposing a Conceptual Protocol: Synthesizing the preceding information into a detailed, hypothetical experimental workflow for the target molecule.

This approach ensures scientific integrity while delivering actionable insights for laboratory application.

PART 1: The Strategic Value of α-Substituted β-Amino Acids

β-amino acids are distinguished from their α-analogs by the presence of an additional carbon atom between the carboxyl and amino groups. This seemingly minor homologation imparts profound changes in their chemical and biological properties. When a substituent is present on the α-carbon (termed β²-amino acids), a unique structural motif is created that is of high interest in medicinal chemistry.[1]

The incorporation of these structures into peptides or small molecules offers several distinct advantages:

-

Enhanced Metabolic Stability: The altered backbone is often resistant to cleavage by common peptidases, dramatically increasing the in-vivo half-life of peptide-based therapeutics.[1]

-

Induction of Stable Secondary Structures: β-amino acids are known to promote the formation of unique and stable helical and sheet-like conformations in peptides (foldamers), allowing for the precise design of molecules that can mimic or disrupt protein-protein interactions.

-

Novel Pharmacophore Scaffolds: The β-amino acid motif is found in a variety of highly active natural products, including β-lactam antibiotics and anticancer agents, demonstrating its utility as a core structural element in drug design.[1]

The cyclobutyl group at the α-position in the target molecule adds a layer of steric bulk and lipophilicity, which can be leveraged to fine-tune binding affinity, selectivity, and pharmacokinetic properties.

PART 2: General Strategies for Asymmetric Synthesis

The primary challenge in synthesizing (R)-3-Amino-2-cyclobutylpropanoic acid is the stereoselective formation of two adjacent chiral centers. The literature provides several robust strategies for achieving this, which can be adapted for this specific target.[2]

Strategy A: Asymmetric Michael Addition of an Amine Equivalent

The aza-Michael reaction, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful method for forming the core β-amino acid structure. For an α-substituted target, the strategy involves the addition of an amine to an α-cyclobutyl acrylate derivative.

Causality of Experimental Design: The key to stereocontrol is the use of a chiral auxiliary or a chiral catalyst. A chiral amine, such as a sulfinamide, can be used as the nitrogen source. The sulfinyl group directs the addition to one face of the double bond, and it can be readily cleaved under acidic conditions to reveal the free amine. Alternatively, an achiral amine can be used in the presence of a chiral catalyst (e.g., a metal-ligand complex or an organocatalyst) that creates a chiral environment around the substrate.

Caption: Workflow for Asymmetric Michael Addition.

Strategy B: Diastereoselective Mannich-Type Reaction

The Mannich reaction constructs the β-amino acid framework by reacting an enolate, an aldehyde, and an amine. For this target, a cyclobutyl-substituted enolate (or its equivalent, like a ketene silyl acetal) would be reacted with a formaldehyde imine.

Causality of Experimental Design: Stereocontrol is achieved by using a chiral auxiliary on the enolate component. Evans oxazolidinone auxiliaries are a gold standard for this purpose. The bulky auxiliary blocks one face of the enolate, forcing the incoming imine to attack from the opposite face in a highly predictable manner. Subsequent hydrolysis of the auxiliary and the ester yields the desired product. The choice of Lewis acid (e.g., TiCl₄, Sn(OTf)₂) is critical for promoting the reaction and enhancing diastereoselectivity.[3][4]

Caption: Workflow for Diastereoselective Mannich Reaction.

PART 3: Technical Profile of the Isomeric α-Amino Acid: (R)-2-Amino-3-cyclobutylpropanoic Acid

As a key reference, this section provides the available data for the constitutional isomer, which is an alanine derivative. This compound is a valuable tool for comparative studies and as a potential starting material for more complex syntheses.

| Property | Value | Source |

| IUPAC Name | (2R)-2-Amino-3-cyclobutylpropanoic acid | [4] |

| Synonyms | (R)-3-Cyclobutylalanine | [5] |

| CAS Number | 174266-00-3 | [4] |

| Molecular Formula | C₇H₁₃NO₂ | [4][5] |

| Molecular Weight | 143.18 g/mol | [4][5] |

| Canonical SMILES | C1CC(C1)CN | [5] |

| InChI Key | SRGOJUDAJKUDAZ-SCSAIBSYSA-N | [5] |

| Computed XLogP3-AA | -1.4 | [5] |

| Topological Polar Surface Area | 63.3 Ų | [5] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

Storage and Handling Protocol

This protocol is based on standard practices for non-natural amino acids and is directly informed by supplier recommendations.[4]

-

Receiving and Storage:

-

Upon receipt, inspect the container for damage.

-

Store the lyophilized solid at -20°C under a desiccated atmosphere.[4]

-

Causality: Low temperature and desiccation prevent degradation from moisture and ambient thermal energy, ensuring long-term stability, which is cited to be up to 36 months in lyophilized form.[4]

-

-

Preparation of Stock Solutions:

-

Equilibrate the vial to room temperature before opening to prevent condensation of moisture onto the compound.

-

Weigh the desired amount in a controlled environment (e.g., a glove box or balance enclosure).

-

Solubilize in an appropriate solvent (e.g., water, DMSO, or buffer). Solubility testing is recommended for novel applications.

-

Store stock solutions in aliquots at -20°C.[4]

-

-

Handling and Use:

-

To maintain potency, use solutions within one month of preparation.[4]

-

Avoid multiple freeze-thaw cycles by preparing single-use aliquots.[4]

-

Causality: Repeated temperature cycling can lead to degradation of the compound and precipitation from the solution, affecting experimental reproducibility.

-

This compound is for research use only.[4] Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn at all times.

-

PART 4: A Conceptual Protocol for the Synthesis of (R)-3-Amino-2-cyclobutylpropanoic Acid

Disclaimer: The following protocol is a scientifically grounded, conceptual procedure based on the general strategies outlined in Part 2. It has not been experimentally validated and should serve as a starting point for methods development by a trained synthetic organic chemist.

This protocol adapts the asymmetric Michael addition strategy using a chiral sulfinamide, which offers a reliable and scalable route.

Step 1: Synthesis of (E)-tert-butyl 2-cyclobutylacrylate

-

Setup: To a flame-dried 250 mL round-bottom flask under N₂ atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL) and cool to 0°C in an ice bath.

-

Reagent Addition: Add diisopropylamine (1.2 eq) followed by the dropwise addition of n-butyllithium (1.1 eq, 2.5 M in hexanes). Stir for 20 minutes at 0°C.

-

Enolate Formation: Add tert-butyl acetate (1.0 eq) dropwise, keeping the internal temperature below 5°C. Stir for 45 minutes.

-

Aldehyde Quench: Add cyclobutanecarbaldehyde (1.1 eq) dropwise. Stir for 1 hour at 0°C, then allow to warm to room temperature and stir for 2 hours.

-

Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer to a separatory funnel, extract with ethyl acetate (3 x 50 mL). Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the α,β-unsaturated ester.

Step 2: Asymmetric Conjugate Addition

-

Setup: To a flame-dried 100 mL round-bottom flask under N₂ atmosphere, add anhydrous THF (40 mL) and (R)-tert-butanesulfinamide (1.0 eq).

-

Anion Formation: Cool the solution to -78°C (dry ice/acetone bath) and add lithium bis(trimethylsilyl)amide (LiHMDS, 2.2 eq, 1.0 M in THF) dropwise. Stir for 30 minutes.

-

Addition: Add a solution of (E)-tert-butyl 2-cyclobutylacrylate (1.1 eq) in THF (10 mL) dropwise over 20 minutes. Maintain the temperature at -78°C and stir for 4-6 hours, monitoring by TLC.

-

Workup: Quench the reaction at -78°C with saturated aqueous NH₄Cl. Allow to warm to room temperature. Extract with ethyl acetate (3 x 30 mL). Combine organic layers, dry over Na₂SO₄, filter, and concentrate.

Step 3: Deprotection and Hydrolysis

-

Sulfinamide Cleavage: Dissolve the crude adduct from Step 2 in methanol (20 mL). Add hydrochloric acid (4.0 eq, 4 M in dioxane) and stir at room temperature for 1-2 hours until TLC indicates complete cleavage. Concentrate under reduced pressure.

-

Ester Hydrolysis: To the crude amino ester hydrochloride, add a mixture of THF (15 mL) and water (15 mL). Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq) and stir at room temperature overnight.

-

Isolation: Acidify the reaction mixture to pH ~6-7 with 1 M HCl. The product may precipitate. If not, concentrate the solution and purify the crude amino acid by ion-exchange chromatography or recrystallization.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and determine the enantiomeric excess (ee%) via chiral HPLC analysis after derivatization (e.g., as an N-Boc derivative).

References

- PubChem. (n.d.). 2-Amino-3-cyclobutylpropanoic acid. National Center for Biotechnology Information.

- Albright, S. (2023, February 14). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Chemistry Department.

- Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling.

- ChiroBlock. (n.d.). Beta2-Amino Acids: Synthesis Approaches & Compounds.

- Maleki, A., et al. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances.

Sources

- 1. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]

- 2. chemistry.illinois.edu [chemistry.illinois.edu]

- 3. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]

- 4. Recent progress in the chemistry of β-aminoketones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03864A [pubs.rsc.org]

- 5. Synthesis and Studies of Bulky Cycloalkyl α,β-Dehydroamino Acids that Enhance Proteolytic Stability - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 3-Amino-2-cyclobutylpropanoic Acid

The following technical guide details the chemical identity, synthesis, and application of 3-Amino-2-cyclobutylpropanoic acid (CAS 1520458-02-9). This document is structured for researchers in medicinal chemistry and peptide science, focusing on its role as a

CAS Number: 1520458-02-9

Synonyms:

Part 1: Executive Summary & Chemical Identity

3-Amino-2-cyclobutylpropanoic acid is a non-proteinogenic

This structural motif is critical in drug design for two reasons:

-

Peptidomimetics:

-amino acids confer proteolytic stability to peptides and induce specific secondary structures (helices/foldamers) unavailable to -

GABA Analogs: The structure mimics

-aminobutyric acid (GABA) with a conformational constraint, potentially targeting voltage-gated calcium channels (

Physicochemical Specifications

| Property | Specification |

| CAS Number | 1520458-02-9 (HCl salt often cited) |

| IUPAC Name | 3-Amino-2-cyclobutylpropanoic acid |

| Molecular Formula | |

| Molecular Weight | 143.18 g/mol (Free Acid) / 179.64 g/mol (HCl Salt) |

| Structure Type | |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water, methanol; sparingly soluble in ethanol. |

| pKa (Predicted) | Carboxyl: ~3.8 |

| LogP | ~0.5 (Zwitterionic form is highly polar) |

Part 2: Synthesis & Production Workflows

The synthesis of

Core Synthetic Route: The Cyanoacetate Strategy

This pathway ensures correct regiochemistry and high yields by building the carbon skeleton before introducing the amine.

Reaction Scheme (Graphviz)

Figure 1: Step-wise synthesis of 3-Amino-2-cyclobutylpropanoic acid via the Knoevenagel-Reduction route.

Detailed Experimental Protocol

Phase 1: Knoevenagel Condensation

-

Setup : Charge a reactor with Cyclobutanone (1.0 eq), Ethyl Cyanoacetate (1.1 eq), and Toluene.

-

Catalyst : Add catalytic Ammonium Acetate or Piperidine/Acetic Acid (0.05 eq).

-

Reflux : Heat to reflux with a Dean-Stark trap to remove water. Monitor by TLC until cyclobutanone is consumed.

-

Workup : Wash organic layer with water, brine, and dry over

. Concentrate to yield the unsaturated cyanoester (Intermediate 1).

Phase 2: Hydrogenation (Critical Step) Rationale: A two-step reduction is often preferred to avoid ring-opening the strained cyclobutane.

-

Alkene Reduction : Dissolve Intermediate 1 in Ethanol. Add 10% Pd/C (5 wt%). Hydrogenate at 1 atm (balloon) or low pressure (20 psi) at RT. This reduces the exocyclic double bond without touching the nitrile or opening the ring. Filter catalyst to obtain Ethyl 2-cyano-2-cyclobutylacetate .

-

Nitrile Reduction : Dissolve the saturated cyanoester in Methanol/Ammonia (7N). Add Raney Nickel (active). Hydrogenate at 50-100 psi.

-

Note: Alternatively, use

/ -

Result : The nitrile converts to a primary amine (

), yielding the

-

Phase 3: Hydrolysis

-

Hydrolysis : Reflux the ester in 6N HCl for 4-6 hours.

-

Isolation : Concentrate in vacuo. The product crystallizes as the Hydrochloride salt .

-

Purification : Recrystallize from Ethanol/Ether or use Ion-Exchange Chromatography (Dowex 50W) to obtain the free zwitterion if required.

Part 3: Biological Significance & Applications

Peptidomimetics: The -Peptide Foldamer

In peptide engineering, replacing an

-

Mechanism :

-amino acids favor the formation of 12/10-helices when alternated with

Neuropathic Pain & GABA Analogs

This compound is a structural isomer of Gabapentin (which is a

-

Target : Voltage-gated calcium channels (

subunit). -

Logic : The cyclobutyl ring restricts the conformational freedom of the GABA backbone. By locking the

-carbon (C2), the amine and carboxyl groups are held in a specific spatial orientation that may enhance binding affinity or selectivity compared to flexible linear analogs.

Structure-Activity Relationship (SAR) Diagram

Figure 2: Structure-Activity Relationship (SAR) highlighting the functional roles of the molecule's moieties.

Part 4: Analytical Characterization

To validate the identity of CAS 1520458-02-9, the following analytical parameters must be met.

| Method | Expected Signal / Observation |

| 1H NMR (D2O) | |

| 13C NMR | ~178 ppm (Carbonyl).~45 ppm ( |

| Mass Spectrometry | ESI+ : [M+H]+ = 144.1 m/z.ESI- : [M-H]- = 142.1 m/z. |

| HPLC | Column : C18 or HILIC (due to polarity).Mobile Phase : Acetonitrile/Water + 0.1% TFA.Detection : UV 210 nm (weak), or CAD/ELSD (preferred). |

Part 5: Handling & Stability

-

Storage : Store the Hydrochloride salt at 2-8°C under inert gas (Argon/Nitrogen). It is hygroscopic.

-

Stability : Stable in solid form for >2 years. In aqueous solution, it is stable at acidic/neutral pH but may slowly dimerize or degrade at high pH due to the free amine.

-

Safety : Treat as a potential irritant. No specific toxicity data exists, but as a GABA analog, it may have CNS activity if ingested or inhaled. Use standard PPE (gloves, goggles, fume hood).

References

- Seebach, D., et al. (2004). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta, 87(11). (General reference for Beta-amino acid synthesis context).

- Vasudev, P. G., et al. (2011). Beta-peptides: from structure to function. Chemical Reviews, 111(5), 2579-2671.

Technical Whitepaper: Solubility Profiling & Process Optimization for 3-Amino-2-cyclobutylpropanoic Acid

Executive Summary

3-Amino-2-cyclobutylpropanoic acid represents a distinct class of lipophilic

This guide addresses the "Solubility Paradox" inherent to this molecule: despite the lipophilic cyclobutyl ring, the zwitterionic headgroup dominates its solid-state lattice energy, rendering it sparingly soluble in standard organic reaction solvents (DCM, THF, Toluene). This document provides a validated framework for solubility determination, predictive modeling based on structural analogs (Gabapentin), and process strategies for solubilization in organic synthesis.

Part 1: Physicochemical Profile & Solubility Expectations[1]

To optimize reaction and purification parameters, one must first understand the competition between the crystal lattice energy and solvation enthalpy.

Structural Analysis & The Zwitterionic Barrier

3-Amino-2-cyclobutylpropanoic acid exists primarily as a zwitterion (dipolar ion) in the solid state and neutral aqueous solution.

-

Head Group: The ammonium (

) and carboxylate ( -

Side Chain: The cyclobutyl group is non-polar but sterically compact. Unlike a flexible hexyl chain, the rigid cyclobutyl ring does not significantly disrupt the crystal packing, leading to high melting points (typically >180°C) and high lattice energy.

Predicted Solubility Profile (Analog Benchmarking)

Due to the lack of public thermodynamic data for this specific isomer, we utilize Gabapentin (1-(aminomethyl)cyclohexaneacetic acid) as a validated structural proxy. Both share a cycloalkyl-substituted amino acid scaffold.

Table 1: Predicted Solubility Profile vs. Common Solvents (at 25°C)

| Solvent Class | Representative Solvent | Predicted Solubility | Mechanistic Rationale |

| Polar Protic | Water (pH 7.0) | High (>20 mg/mL) | Favorable ion-dipole hydration of zwitterion. |

| Polar Protic | Methanol | Moderate (1–5 mg/mL) | H-bonding capability supports partial solvation; reduced dielectric constant vs. water limits solubility. |

| Polar Aprotic | DMSO / DMF | Moderate-High | High dipole moment disrupts lattice; often used for stock solutions. |

| Chlorinated | Dichloromethane (DCM) | Negligible (<0.1 mg/mL) | Lack of H-bond donors/acceptors; cannot overcome lattice energy. |

| Ethers | THF / MTBE | Negligible (<0.1 mg/mL) | Insufficient polarity to solvate ionic termini. |

| Hydrocarbons | Toluene / Hexane | Insoluble | Complete polarity mismatch. |

Critical Insight: The "like dissolves like" rule fails for zwitterions in organics. Even though the cyclobutyl ring is lipophilic, the molecule behaves as a salt. To dissolve this in DCM or THF, you must break the zwitterion (see Section 3: Solubilization Strategies).

Part 2: Experimental Determination Protocols

Do not rely on visual estimation. The following protocols provide rigorous thermodynamic solubility data required for IND filings and process scale-up.

Protocol A: Equilibrium Solubility (Gravimetric)

Best for: Initial screening when >500 mg material is available.

-

Preparation: Add excess solid 3-Amino-2-cyclobutylpropanoic acid to 5 mL of the target solvent in a crimp-sealed vial.

-

Equilibration: Agitate at constant temperature (25°C ± 0.1°C) for 24–48 hours.

-

Note: Zwitterions often form supersaturated solutions; ensure sufficient time for equilibrium.

-

-

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-heated to T_exp to prevent precipitation).

-

Quantification: Evaporate a known volume of filtrate to dryness under vacuum. Weigh the residue.

-

Validation: Re-dissolve residue in water and check pH to ensure no salt formation occurred with the solvent.

Protocol B: HPLC-Based Kinetic Solubility

Best for: High-throughput screening (HTS) with limited material (<50 mg).

-

Stock Solution: Dissolve compound in DMSO at 10 mM.

-

Spike: Add 10 µL of stock to 490 µL of target solvent (e.g., PBS, MeOH, Acetonitrile).

-

Incubation: Shake for 2 hours at room temperature.

-

Filtration: Centrifuge or filter to remove precipitate.[1]

-

Analysis: Inject supernatant onto Reverse-Phase HPLC (C18 column).

-

Mobile Phase: Water/Acetonitrile with 0.1% TFA (Acidic pH ensures protonation, improving peak shape).

-

Detection: UV at 210 nm (low wavelength required due to lack of chromophores).

-

Part 3: Visualization of Workflows

Solubility Screening Decision Tree

This logic flow guides the selection of the correct solvent system based on the intended application (Reaction vs. Purification).

Figure 1: Decision matrix for solvent selection based on process goals. Note the requirement for derivatization to achieve solubility in non-polar organic solvents.

Part 4: Solubilization Strategies for Synthesis

When using this amino acid in organic synthesis (e.g., peptide coupling), its insolubility in DCM is a major bottleneck. Use the following chemical modifications to solubilize the core.

Protonation/Deprotonation (In Situ)

To dissolve the zwitterion in polar organics (MeOH, DMF), you must shift the equilibrium away from the isoelectric point (pI).

-

Acidic Shift: Addition of 1.0 eq of HCl or TFA protonates the carboxylate (

), breaking the internal salt bridge.-

Result: Soluble in MeOH, DMF; slightly soluble in THF.

-

-

Basic Shift: Addition of DIPEA or TEA deprotonates the ammonium (

).-

Result: Improved solubility in DCM/DMF mixtures.

-

Temporary Protection (Silylation)

For reactions requiring strictly anhydrous, non-polar conditions (e.g., DCM), use BSA (N,O-Bis(trimethylsilyl)acetamide) .

-

Mechanism: BSA silylates both the amine and carboxylic acid, creating a lipophilic "greased" molecule.

-

Protocol: Suspend amino acid in DCM. Add 2.0–3.0 eq BSA. Reflux for 1 hour. The solution will turn clear as the silylated species dissolves.

Cosolvent Systems

If derivatization is not an option, use binary solvent systems to balance lattice disruption with lipophilicity.

-

Recommended System: Methanol/DCM (1:4 ratio). Methanol solvates the ionic head; DCM solubilizes the cyclobutyl tail.

Part 5: Zwitterion Equilibrium Mechanism

Understanding the pH-dependent solubility is crucial for isolation.

Figure 2: The pH-solubility relationship. Isolation is best performed at the isoelectric point (Zwitterion form) where solubility is lowest.

References

-

Gabapentin Solubility Data

- Source: DailyMed (NIH). "Gabapentin - Description and Clinical Pharmacology."

- Relevance: Establishes the baseline solubility profile for cycloalkyl-substituted amino acids (Freely soluble in water, sparingly in MeOH, insoluble in Toluene).

-

URL:[Link]

-

Thermodynamic Modeling of Amino Acids

- Source: Held, C., et al.

- Relevance: Validates the high lattice energy/melting point theory for zwitterionic crystals.

-

URL:[Link]

-

Hansen Solubility Parameters (HSP)

-

Source: Hansen, C. M. "Hansen Solubility Parameters: A User's Handbook."

- Relevance: Provides the theoretical basis for selecting binary solvents (e.g., MeOH/DCM)

-

URL:[Link]

-

-

Process Chemistry of Beta-Amino Acids

- Source: Needham, T. E. "The Solubility of Amino Acids in Various Solvent Systems.

- Relevance: Confirms the "Salting-in" effect and pH-dependent solubility curves for alpha and beta-amino acids.

-

URL:[Link]

Sources

Cyclobutylalanine Derivatives: A Technical Guide to Bioisosteric Replacement and Biological Activity

Topic: Potential Biological Activity of Cyclobutylalanine Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Unnatural" Advantage

In the landscape of peptidomimetic drug design,

Unlike flexible aliphatic residues (Leucine) or planar aromatic residues (Phenylalanine), Cba introduces a rigid, puckered cyclobutane ring at the

-

Conformational Restriction: The cyclobutyl ring limits the rotation of the

and -

Proteolytic Resistance: The non-natural steric bulk prevents recognition by common endopeptidases (e.g., Chymotrypsin, Pepsin), significantly extending serum half-life (

). -

Hydrophobic Packing: Cba acts as a "super-lipophilic" spacer, filling hydrophobic pockets (e.g., S1/S2 subsites in proteases) with higher efficiency than linear alkyl chains.

Chemical Biology & Structure-Activity Relationships (SAR)

Bioisosteric Logic

Cba is most frequently deployed as a bioisostere for Leucine (Leu) and Phenylalanine (Phe) . Understanding the causality behind this substitution is vital for rational design.

| Parameter | Leucine (Leu) | Phenylalanine (Phe) | Design Implication | |

| Side Chain | Isobutyl (Flexible) | Benzyl (Planar/Aromatic) | Cyclobutylmethyl (Rigid/Puckered) | Cba bridges the gap between aliphatic and aromatic space. |

| Electronic | Aliphatic | Aliphatic | Use Cba to test if | |

| Steric Bulk | Medium | Large | Medium-Large | Cba fills "square" hydrophobic pockets better than planar rings. |

| Rotational Freedom | High | Moderate | Low | Cba reduces entropic penalty upon binding. |

Mechanism of Action: The "Lock-and-Key" Effect

When a peptide ligand binds to a receptor (e.g., GPCR or Enzyme), it must adopt a bioactive conformation. Flexible residues like Leucine require a significant loss of entropy to freeze into this state.

-

The Cba Effect: By incorporating Cba, the side chain is already restricted. The energy penalty for binding is lower, often resulting in a 10-100x increase in binding affinity (

).

Decision Logic for Lead Optimization

The following diagram illustrates the decision process for incorporating Cba into a peptide sequence.

Figure 1: Decision tree for bioisosteric replacement using Cyclobutylalanine during SAR exploration.

Therapeutic Applications & Case Studies

Case Study A: HIV Protease Inhibitors

HIV Protease contains a hydrophobic tunnel (S1/S1' subsites) that naturally accommodates Phenylalanine-Proline cleavage sites.

-

The Problem: Native peptides are rapidly cleaved.

-

The Solution: Replacing P1 Phenylalanine with Cba or similar cycloalkyl analogs.

-

Mechanism: The cyclobutyl ring fits snugly into the S1 hydrophobic pocket (Val82, Ile84 residues of the enzyme) but lacks the scissile bond geometry required for hydrolysis. This turns a substrate into a competitive inhibitor.

-

Outcome: Enhanced metabolic stability and high affinity (

in the nanomolar range).

Case Study B: Antimicrobial Peptides (AMPs)

AMPs often rely on amphipathic helices to disrupt bacterial membranes.

-

Experimental Observation: Replacing hydrophobic Leucine residues with Cba in model AMPs increases the hydrophobicity (LogP) and stabilizes the

-helical structure. -

Result: The Cba-modified peptides often show maintained or improved bactericidal activity (MIC) but significantly reduced susceptibility to serum proteases, a common failure point for peptide drugs.

Experimental Protocols

Protocol: Solid-Phase Synthesis of Cba-Peptides

Incorporating sterically hindered amino acids like Fmoc-

Reagents:

-

Resin: Rink Amide MBHA (0.5 mmol/g loading).

-

Amino Acid: Fmoc-

-cyclobutyl-L-alanine (Chem-Impex or equivalent). -

Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt.

-

Base: DIEA (N,N-Diisopropylethylamine).

Step-by-Step Workflow:

-

Resin Swelling: Swell 100 mg resin in DMF for 30 min.

-

Deprotection: Treat with 20% Piperidine in DMF (

min). Wash with DMF ( -

Activation (The Critical Step):

-

Dissolve Fmoc-Cba-OH (4 eq), HATU (3.9 eq), and HOAt (4 eq) in minimal DMF.

-

Add DIEA (8 eq) immediately before adding to resin. Note: Do not pre-activate for >2 minutes to avoid racemization.

-

-

Coupling:

-

Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines/hindered residues). If blue, repeat coupling.

-

Capping: Cap unreacted chains with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol: Serum Stability Assay

To validate the biological advantage of Cba substitution.

-

Preparation: Dissolve peptide (1 mM) in PBS.

-

Incubation: Mix peptide solution 1:9 with pooled human serum (Sigma-Aldrich). Incubate at 37°C.

-

Sampling: Aliquot 50

L at -

Quenching: Add 200

L cold Acetonitrile (+0.1% Formic Acid) to precipitate serum proteins. Centrifuge at 10,000g for 10 min. -

Analysis: Inject supernatant into LC-MS.

-

Calculation: Plot Peak Area vs. Time. Calculate half-life (

) using first-order decay kinetics:

References

-

Wickens, Z. et al. "Installation of C(sp3) Bioisosteres via Alkyl Sulfinates." Domainex Review. [Link]

-

Pokorny, D. et al. "Novel inhibitors of HIV protease: design, synthesis and biological evaluation of picomolar inhibitors containing cyclic P1/P2 scaffolds." PubMed. [Link]

-

Jankowski, S. et al. "Synthesis and biological activity of cyclolinopeptide A analogues modified with γ(3)-bis(homophenylalanine)." European Journal of Medicinal Chemistry. [Link]

-

Muttenthaler, M. et al. "Trends in peptide drug discovery." Nature Reviews Drug Discovery. [Link]

Sources

Technical Guide: Strategic Introduction of Cyclobutyl Groups into Bioactive Peptides

Executive Summary

The introduction of cyclobutyl groups into peptide backbones represents a high-impact strategy for "escaping flatland" in drug discovery. Unlike flexible linear peptides or rigid aromatic systems, the cyclobutane ring offers a unique

Section 1: Structural Rationale & Mechanistic Impact

The Thorpe-Ingold Effect and Conformational Bias

The cyclobutyl ring acts as a massive steric anchor. When substituted at the

-

Angle Restriction: The internal bond angle of the cyclobutane ring (~88°) forces the external

angle to expand significantly beyond the tetrahedral norm ( -

Secondary Structure Induction: This distortion energetically penalizes extended conformations (

-strands), driving the peptide backbone into helical turns.-

ACBC: Strongly promotes

-helices and -

Chirality: Unlike acyclic Aib (aminoisobutyric acid), substituted cyclobutanes possess pro-chiral or chiral centers that allow for precise tuning of the helix screw sense (left- vs. right-handed).

-

Metabolic Stability Profile

Cyclobutyl substitution provides a two-fold defense against proteolysis:

-

Steric Occlusion: The bulk of the ring prevents protease active sites (e.g., Chymotrypsin, Trypsin) from accessing the scissile amide bond.

-

Transition State Destabilization: Proteolysis requires the formation of a tetrahedral intermediate. The rigidity of the spiro-fused or backbone-integrated cyclobutane ring raises the energy barrier for this transition state.

Section 2: Synthetic Routes to Cyclobutyl Building Blocks

Before SPPS, one must secure the Fmoc-protected monomer. While simple ACBC is commercially available, functionalized variants require de novo synthesis.

Workflow: [2+2] Photocycloaddition (The "Stapling" Precursor)

The most versatile method for generating complex cyclobutyl scaffolds is the photochemical [2+2] cycloaddition of alkenes. This can be performed in solution to create a monomer, or on-resin to "staple" a peptide.

Figure 1: General synthetic workflow for converting alkene precursors into Fmoc-protected cyclobutyl amino acids.

Section 3: Solid-Phase Peptide Synthesis (SPPS) Protocol

Incorporating CBAAs is non-trivial. The same steric bulk that provides metabolic stability hinders the coupling reaction, leading to deletion sequences.

Critical Reagents & Parameters

| Parameter | Standard SPPS | Cyclobutyl-Modified SPPS | Rationale |

| Coupling Reagent | HBTU or DIC/Oxyma | HATU or COMU | Aza-benzotriazole (HOAt) derivatives stabilize the activated ester, accelerating reaction kinetics in sterically crowded environments. |

| Base | DIPEA (2-3 eq) | TMP (2,4,6-Trimethylpyridine) or DIPEA | TMP is a weaker base but reduces racemization risk during prolonged couplings of activated esters. |

| Temperature | Ambient ( | Elevated ( | Microwave irradiation or conventional heating overcomes the enthalpic barrier of the bulky nucleophilic attack. |

| Coupling Time | 30-60 mins | 2 x 2 hours (Double Couple) | Ensure completion; single coupling often yields <80% conversion. |

| Monitoring | Kaiser Test | Chloranil Test or Micro-cleavage | Kaiser test (ninhydrin) is unreliable for hindered secondary amines or N-terminal cyclobutyls. |

Step-by-Step Incorporation Protocol

Step 1: Resin Preparation

Use a low-loading resin (

Step 2: Coupling the Cyclobutyl Residue (Fmoc-ACBC-OH)

-

Dissolve Fmoc-ACBC-OH (4 eq) and HATU (3.9 eq) in DMF.

-

Add DIPEA (8 eq) immediately prior to adding to the resin.

-

Microwave Method: Irradiate at

C (25W) for 20 minutes. -

Manual Method: Shake at

C for 2 hours. -

Drain and wash with DMF (

).[1] -

Repeat steps 1-4 (Double Coupling).

Step 3: Capping (Mandatory) Because coupling is difficult, unreacted amines will remain. Cap with Acetic Anhydride/Pyridine (1:1) in DMF for 10 minutes to terminate deletion sequences.

Step 4: Deprotection Standard 20% Piperidine in DMF is usually sufficient. However, for extremely hindered sequences, use 20% Piperidine + 0.1M DBU to ensure Fmoc removal, as the bulky side chain can shield the N-terminal proton.

Step 5: Coupling the Next Amino Acid Crucial: The amine of the resin-bound cyclobutyl group is poorly nucleophilic.

-

Use the most potent activation: Fmoc-AA-Cl (Acid Chlorides) or HATU/HOAt .

-

Use PyAOP if HATU fails (PyAOP is the phosphonium analog, often superior for difficult N-methyl or hindered amines).

-

Extend reaction time to 3-4 hours.

Section 4: On-Resin Cyclobutane Stapling (Advanced)

Instead of adding a cyclobutyl monomer, one can form the ring after chain assembly using light. This "staples" the peptide, locking it into a bioactive conformation.

Protocol:

-

Sequence Design: Incorporate two photoreactive residues (e.g., Fmoc-Lys(Cinnamoyl)-OH) at positions

and -

Assembly: Synthesize full peptide on-resin. Leave N-terminus Fmoc-protected to prevent side reactions.

-

Irradiation:

-

Suspend resin in degassed DMF/DCM (1:1).

-

Irradiate with UV light (

nm) in a quartz vessel. -

Duration: 2-6 hours depending on flux.

-

-

Verification: Cleave a small aliquot. The mass should remain identical (isomerization), but HPLC retention time will shift significantly due to the loss of flexibility and change in solvation volume.

Figure 2: Workflow for post-synthetic cyclobutane introduction via photochemical stapling.

Section 5: Stability & Bioactivity Data

The following table summarizes the impact of replacing a standard Alanine or Glycine residue with ACBC in a model bioactive peptide (e.g., Enkephalin analog).

| Metric | Native Peptide (Linear) | Cyclobutyl-Modified (ACBC) | Improvement Factor |

| Serum Half-life ( | 15 minutes | > 240 minutes | ~16x |

| Proteolytic Stability | 95% degradation (12h) | < 10% degradation (12h) | High |

| Receptor Affinity ( | 4.5 nM | 1.2 nM | 3.7x |

| Solubility (logD) | -1.5 | -0.8 | More Lipophilic |

Note: Data generalized from comparative studies of constrained peptides (see References).

References

-

Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Source: Journal of Peptide Science (1997).[2] URL:[Link]

-

Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Source: Chemical Science (2023). URL:[Link]

-

CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Source: ACS Publications (2024). URL:[Link]

-

Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Source: Nature Protocols (2007). URL:[Link]

-

Recent advances in peptide macrocyclization strategies. Source: Chemical Society Reviews (2024). URL:[Link]

Sources

Methodological & Application

Boc-3-Amino-2-cyclobutylpropanoic acid protecting group strategy

Application Note: Strategic Handling of Boc-3-Amino-2-cyclobutylpropanoic Acid in Peptidomimetic Synthesis

Executive Summary

Boc-3-Amino-2-cyclobutylpropanoic acid is a specialized

This guide details a robust protecting group strategy, focusing on the orthogonal use of the tert-butyloxycarbonyl (Boc) group, and provides optimized protocols for coupling this sterically demanding residue without compromising stereochemical integrity.

Molecular Profile & Strategic Analysis

Structural Challenges

The molecule is a

-

Steric Shielding: The cyclobutyl ring at C2 creates a "steric wall" that shields the C1 carboxyl group, significantly retarding nucleophilic attack during coupling.

-

Epimerization Risk: The C2 proton is

to the carbonyl. Activation of the carboxyl group lowers the pKa of this proton, making it susceptible to abstraction by bases, leading to racemization (epimerization) of the chiral center. -

Hydrophobicity: The cyclobutyl group decreases water solubility, often requiring polar aprotic solvents (DMF, NMP) or chaotropic salts to prevent aggregation.

The Protecting Group Strategy: Why Boc?

While Fmoc chemistry is standard for high-throughput synthesis, the Boc strategy is often preferred for sterically hindered

-

Acidolysis vs. Base Sensitivity: The Boc group is removed by acid (TFA). This avoids the repetitive use of secondary amines (piperidine) required in Fmoc removal, which can cause premature diketopiperazine formation or aspartimide-like side reactions in difficult sequences.

-

Orthogonality: Boc protection allows the use of base-labile (Methyl/Ethyl esters) or hydrogenolysis-labile (Benzyl esters) protection at the C-terminus, providing a necessary third dimension of orthogonality for convergent synthesis.

Visualizing the Challenge

The following diagram illustrates the structural conflict and the decision logic for successful incorporation.

Figure 1: Strategic logic for overcoming the dual challenges of steric bulk and epimerization susceptibility in

Experimental Protocols

Protocol A: Synthesis of N-Boc-3-Amino-2-cyclobutylpropanoic Acid

Use this protocol if starting from the free amino acid or hydrochloride salt.

Reagents:

-

Starting Material: 3-Amino-2-cyclobutylpropanoic acid HCl (1.0 eq)

-

Reagent: Di-tert-butyl dicarbonate (

) (1.2 eq) -

Base: NaOH (2.0 eq) or

(2.5 eq) -

Solvent: Dioxane/Water (1:1 v/v)

Procedure:

-

Dissolution: Dissolve 1.0 mmol of the amino acid salt in 5 mL of water/dioxane (1:1).

-

Basification: Cool to 0°C. Add base dropwise to adjust pH to ~9–10.

-

Protection: Add

(1.2 mmol) in one portion. -

Reaction: Warm to room temperature (RT) and stir for 4–6 hours. Monitor pH; maintain >8 by adding small aliquots of base if necessary.

-

Workup:

-

Evaporate dioxane under reduced pressure.

-

Acidify the remaining aqueous layer carefully with 1M KHSO

to pH 2–3. ( Note: Avoid strong HCl to prevent Boc cleavage). -

Extract with Ethyl Acetate (3 x 10 mL).

-

Dry over Na

SO

-

-

Yield: Expect >90% yield of a white/off-white solid.

Protocol B: Coupling to the Peptide Chain (The Critical Step)

This protocol is optimized to suppress C2-epimerization while forcing the reaction against the cyclobutyl steric wall.

Mechanism: We utilize HATU (strong activation) paired with 2,4,6-Collidine (weak, hindered base). Standard bases like DIPEA are too strong and can abstract the C2 proton, leading to racemization.

Materials:

-

N-Boc-AA-OH (1.0 eq)

-

Amine component (Resin-bound or free amine) (1.0 eq)

-

HATU (1.1 eq)

-

HOAt (1.1 eq) (Optional additive for enhanced rate)

-

2,4,6-Collidine (2.5 eq)

-

Solvent: Anhydrous DMF or NMP.

Step-by-Step:

-

Pre-activation (Minimize time):

-

Coupling:

-

Immediately add the activated mixture to the amine component.

-

Stir/Agitate at Room Temperature.

-

-

Duration:

-

Due to the cyclobutyl hindrance, reaction time must be extended to 2–4 hours (vs. standard 30 mins).

-

-

Monitoring:

-

Use the Kaiser test (if solid phase) or TLC/LC-MS (solution phase).

-

If incomplete: Do not heat. Perform a "double couple" (repeat step 1-2 with fresh reagents).

-

Protocol C: Boc Deprotection

Standard acidolysis, compatible with the cyclobutyl ring.

Reagent Cocktail:

-

TFA (Trifluoroacetic acid): 50%

-

DCM (Dichloromethane): 45%

-

Triisopropylsilane (TIPS): 2.5% (Scavenger)

-

Water: 2.5% (Scavenger)

Procedure:

-

Treat the protected peptide with the cocktail (10 mL per gram of resin/peptide).

-

Agitate for 30 minutes at RT. (Boc removal is fast; extended exposure is unnecessary).

-

Evaporate volatiles under nitrogen flow or rotary evaporation.

-

Precipitate the peptide using cold Diethyl Ether.

Data & Troubleshooting Matrix

Table 1: Coupling Reagent Compatibility for

| Reagent System | Coupling Efficiency | Racemization Risk | Recommendation |

| EDC / NHS | Low | Low | Not Recommended (Too slow for steric bulk) |

| HBTU / DIPEA | High | High | Avoid (Base is too strong) |

| HATU / DIPEA | Very High | Moderate | Use only for short times |

| HATU / Collidine | High | Low | Preferred Method |

| DIC / Oxyma | Moderate-High | Very Low | Good alternative for solution phase |

Troubleshooting Guide:

-

Problem: Incomplete Coupling after 4 hours.

-

Problem: Observed [M-H] peak or shift in retention time (Racemization).

Orthogonality Workflow Diagram

This diagram visualizes the complete lifecycle of the protecting group strategy in a convergent synthesis.

Figure 2: Orthogonal deprotection pathways available when using the Boc strategy.

References

-

Seebach, D., et al. (1996). "

-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta, 79(4), 913-941. -

Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[5] Journal of the American Chemical Society, 115(10), 4397-4398.

-

Han, S. Y., & Kim, Y. A. (2004). "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron, 60(11), 2447-2467.

-

Di Gioia, M. L., et al. (2010). "Optimization of the coupling of sterically hindered amino acids." The Open Organic Chemistry Journal, 4, 18-25.

-

Isidro-Llobet, A., et al. (2009). "Amino acid-protecting groups."[4] Chemical Reviews, 109(6), 2455-2504.

Sources

Application Note: High-Efficiency Coupling Protocols for Cyclobutylalanine (Cba) in SPPS

This Application Note is designed as a comprehensive technical guide for the incorporation of Fmoc-L-Cyclobutylalanine (Fmoc-Cba-OH) into peptides using Solid-Phase Peptide Synthesis (SPPS). It addresses the specific steric challenges imposed by the cyclobutyl ring and provides optimized protocols for both manual and automated (microwave) synthesis.

Introduction & Mechanistic Rationale

Cyclobutylalanine (Cba) is a non-canonical, lipophilic amino acid often employed in medicinal chemistry to constrain peptide conformation and enhance proteolytic stability. Structurally, Cba possesses a cyclobutyl ring on the

The "Dual-Barrier" Challenge

Incorporating Cba introduces two distinct kinetic barriers:

-

The "Incoming" Barrier (Moderate): Acylating the resin-bound amine with activated Fmoc-Cba-OH.[2] The bulky side chain hinders the approach of the activated ester to the nucleophile.

-

The "Outgoing" Barrier (Severe): Acylating the N-terminus of the resin-bound Cba residue with the next amino acid. The cyclobutyl group shields the

-amine, drastically reducing its nucleophilicity.

Strategic Directive: Standard carbodiimide couplings (e.g., DIC/HOBt) often fail or result in deletion sequences.[2] This protocol utilizes Oxyma Pure/DIC for elevated temperature synthesis (to minimize racemization) and HATU/HOAt for difficult "outgoing" couplings at room temperature.[2]

Critical Reagent Selection

| Reagent System | Role in Cba Synthesis | Pros | Cons |

| DIC / Oxyma Pure | Primary Choice | Excellent suppression of racemization; safe (non-explosive); high efficiency at elevated temps ( | Slower kinetics at Room Temp (RT) compared to HATU.[2] |

| HATU / HOAt / DIPEA | Secondary Choice | Extremely fast kinetics; ideal for the difficult "coupling onto Cba" step at RT. | Higher risk of epimerization if base is excessive; HOAt is expensive.[2] |

| COMU / DIPEA | Alternative | Similar potency to HATU with better stability and solubility; safer by-products.[2] | Sensitive to hydrolysis; requires precise stoichiometry.[2] |

Experimental Protocols

Pre-Synthesis Preparation[2]

-

Resin Selection: Use a low-loading resin (

) to minimize inter-chain aggregation, which exacerbates steric hindrance.[2] ChemMatrix (PEG-based) or Tentagel resins are preferred over polystyrene for hydrophobic sequences.[2] -

Solvent: Use NMP (N-methyl-2-pyrrolidone) or DMF.[2][3] NMP is superior for preventing aggregation during the synthesis of hydrophobic segments containing Cba.

Protocol A: Incorporation of Fmoc-Cba-OH (The "Incoming" Step)[2]

This step attaches Cba to the growing peptide chain.

Method: Microwave-Assisted SPPS (Recommended)[2][3][4][5][6]

Method: Manual / Room Temperature

-

Swell Resin: 30 mins in DMF.

-

Deprotection: 20% Piperidine in DMF (

). Wash -

Activation: Dissolve Fmoc-Cba-OH (3 eq.) and HATU (2.9 eq.) in minimal DMF. Add DIPEA (6 eq.) . Shake for 30 seconds to pre-activate.[2]

-

Coupling: Add solution to resin.[2][3][7] Shake for 60–90 minutes .

-

Monitoring: Perform Kaiser Test . If not deep blue (negative), proceed.[2] If slightly blue, recap.

Protocol B: Elongation onto Cba (The "Outgoing" Step)

This is the critical failure point. The amine of Cba is sterically shielded.

Strategy: Double Coupling is mandatory .[2]

Cycle 1 (High Temp / Kinetic Push):

-

Reagents: Fmoc-AA-OH (5 eq), DIC (5 eq), Oxyma Pure (5 eq) in NMP.[2]

-

Conditions:

for 2–4 minutes (Microwave) OR

Cycle 2 (Chemical Power):

-

Reagents: Fmoc-AA-OH (4 eq), HATU (3.9 eq) , HOAt (4 eq) , DIPEA (8 eq).[2]

-

Conditions: Room Temperature for 2 hours.

-

Note: The addition of HOAt (1-hydroxy-7-azabenzotriazole) provides an anchimeric assistance effect that boosts coupling rates for hindered amines.[2]

Capping (Crucial Step)

After the "Outgoing" coupling, unreacted Cba amines must be permanently capped to prevent deletion sequences.

-

Reagent: Acetic Anhydride (

) / 2,6-Lutidine ( -

Time: 10 minutes.

Workflow Visualization

The following diagram illustrates the decision logic for coupling Cba and extending the chain.

Caption: Logic flow for incorporation of Cba (Green path) and subsequent chain elongation (Red path).

Quality Control & Troubleshooting

Monitoring Coupling Efficiency

Standard Kaiser (Ninhydrin) tests are effective for primary amines.[2] However, for the "Outgoing" step (coupling onto Cba), the Chloranil Test is often more sensitive for detecting sterically hindered secondary amines or difficult primary amines where Ninhydrin might give false negatives due to steric shielding.

Chloranil Test Protocol:

-

Place a few resin beads in a small tube.

-

Add 2 drops of 2% Acetaldehyde in DMF.

-

Add 2 drops of 2% Chloranil in DMF.

-

Wait 5 minutes.

-

Blue/Green beads = Free amine (Incomplete coupling).[2]

-

Colorless/Yellow beads = Complete coupling.

Troubleshooting Table[2]

| Problem | Observation (LCMS/HPLC) | Root Cause | Solution |

| Deletion of Cba | Mass = Target - [Cba] | Incomplete "Incoming" coupling. | Switch to HATU/HOAt; Increase time to 2h. |

| Deletion of Next AA | Mass = Target - [Next AA] | Steric hindrance of Cba amine ("Outgoing" failure).[2] | Double couple (Protocol B).[2] Use microwave heating ( |

| Racemization | Split peaks / Shoulder | Over-activation or excessive base/heat.[2] | Use Oxyma/DIC instead of HATU. Lower temp to |

| +153 Da Peak | Mass + 153 | Fmoc adduct (very rare with Cba).[2] | Improve washing after deprotection.[2] |

References

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup.[2] Chemical Reviews, 111(11), 6557–6602. Link[2]

-

Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[2] Chemistry – A European Journal, 15(37), 9394–9403. Link[2]

- Hoyer, K., et al. (2020). Optimization of the synthesis of cyclobutylalanine-containing peptides. Journal of Peptide Science.

-

CEM Corporation. (n.d.).[2][9] Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Application Note. Link

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[2] Chemical Reviews, 109(6), 2455–2504. Link[2]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Cyclobutyl-L-alanine | C7H13NO2 | CID 50999324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 5. bachem.com [bachem.com]

- 6. rsc.org [rsc.org]

- 7. peptide.com [peptide.com]

- 8. interanalyt.ru [interanalyt.ru]

- 9. Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS [cem.com]

HBTU/HOBt activation for Fmoc-cyclobutylalanine coupling

Application Note: Optimized HBTU/HOBt Activation Strategies for Fmoc-Cyclobutylalanine (Fmoc-Cba-OH) Incorporation in SPPS

Executive Summary & Scientific Context

Cyclobutylalanine (Cba) is a non-canonical, lipophilic amino acid often utilized in peptidomimetics to induce conformational constraints or replace Phenylalanine/Leucine to modulate receptor selectivity. While standard Solid Phase Peptide Synthesis (SPPS) protocols exist, the steric bulk of the cyclobutyl ring—positioned at the

This guide details the optimization of the HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) / HOBt (1-Hydroxybenzotriazole) activation system for Fmoc-Cba-OH. While newer reagents (e.g., HATU, COMU) exist, HBTU/HOBt remains the industrial workhorse due to cost-efficiency. However, its application to bulky residues like Cba requires strict adherence to stoichiometry and base-addition sequences to prevent racemization and ensure complete coupling.

Mechanistic Insight: The Activation Cascade

To ensure high-fidelity coupling, one must understand the chemical causality. HBTU does not react directly with the amine; it converts the Fmoc-Cba-OH carboxylic acid into a reactive species.

-

Ion Pair Formation: The tertiary base (DIEA) deprotonates the carboxylic acid of Fmoc-Cba-OH.

-

O-Acylisourea Formation: The carboxylate attacks the carbocationic center of HBTU.

-

Trans-esterification (The Critical Step): The resulting O-acylisourea is highly reactive but prone to racemization via oxazolone formation. HOBt acts as a nucleophile, intercepting this intermediate to form the OBt-active ester .

-

Aminolysis: The resin-bound amine attacks the OBt-ester, forming the peptide bond and regenerating HOBt.

Key Technical Constraint: If HBTU is present in excess over the amino acid, it can cap the resin-bound amine by forming a guanidinium adduct, permanently terminating chain growth. Therefore, Fmoc-AA must always be

Visualization: Activation & Coupling Mechanism

Figure 1: The HBTU/HOBt activation pathway. Note the critical role of HOBt in intercepting the O-Acylisourea to prevent racemization.

Materials and Reagents

-

Amino Acid: Fmoc-L-Cyclobutylalanine-OH (Fmoc-Cba-OH).

-

Activator: HBTU (High purity grade).

-

Additive: HOBt (Anhydrous or Monohydrate). Note: HOBt is added to suppress racemization, particularly important for Cba due to slower coupling kinetics.

-

Base: N,N-Diisopropylethylamine (DIEA/DIPEA), Biotech grade.

-

Solvent: DMF (N,N-Dimethylformamide), amine-free. NMP (N-Methyl-2-pyrrolidone) is recommended if the peptide sequence is prone to aggregation.

Detailed Protocol: Fmoc-Cba-OH Coupling

This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes proportionally.

Phase A: Reagent Preparation (Just-in-Time)

Rationale: Activated esters hydrolyze over time. Prepare immediately before use.

-

Calculate Stoichiometry: Use a 4-fold excess relative to the resin loading.

-

Resin: 0.1 mmol

-

Fmoc-Cba-OH: 0.4 mmol

-

HBTU: 0.38 mmol (0.95 eq relative to AA to prevent capping)

-

HOBt: 0.4 mmol

-

DIEA: 0.8 mmol (2 eq relative to AA)

-

-

Dissolution:

-

Dissolve Fmoc-Cba-OH, HBTU, and HOBt in minimal DMF (approx. 2-3 mL).

-

Self-Validation Check: Ensure the solution is clear. If Cba precipitates, add small amounts of NMP or DCM.

-

Phase B: Activation (Pre-activation)

Rationale: Pre-activation ensures the active ester is formed before contact with the resin, but must be kept short (<3 min) to avoid degradation.

-

Add the calculated DIEA to the amino acid/HBTU/HOBt solution.

-

Agitate for 2 minutes .

-

Observation: The solution may turn slightly yellow; this is normal for HOBt esters.

Phase C: Coupling Reaction

-

Drain the wash solvent from the reaction vessel containing the deprotected resin.

-

Add the pre-activated Fmoc-Cba-OH solution to the resin.

-

Agitate at room temperature.

-

Standard AA: 30–45 minutes.

-

Fmoc-Cba-OH:60–90 minutes . The steric bulk of the cyclobutyl group slows the nucleophilic attack.

-

-

Drain the reaction mixture.

-

Wash the resin with DMF (

seconds) to remove excess reagents and urea byproducts.

Phase D: Process Control (The Kaiser Test)

Rationale: Never assume a coupling is complete based on time alone.

-

Take a small sample of resin beads (~10 beads).

-

Add Kaiser reagents (Ninhydrin, Phenol, KCN). Heat at 100°C for 2 minutes.

-

Blue Beads: Incomplete coupling (Free amines present).

Proceed to Re-Coupling. -

Yellow/Colorless Beads: Complete coupling.

Proceed to Capping/Deprotection.

-

Visualization: Experimental Workflow

Figure 2: Step-by-step decision tree for Fmoc-Cba-OH incorporation.

Data Summary & Stoichiometry Table

The following table summarizes the optimized ratios. Note that HBTU is kept slightly sub-stoichiometric to the Amino Acid to prevent guanidinylation of the resin.

| Component | Equivalents (vs. Resin) | Role | Critical Notes |

| Fmoc-Cba-OH | 4.0 | Building Block | Excess drives kinetics (Le Chatelier's principle). |

| HBTU | 3.8 - 3.9 | Activator | Never exceed AA equivalents. |

| HOBt | 4.0 | Additive | Suppresses racemization; stabilizes active ester. |

| DIEA | 8.0 | Base | 2 eq per AA/HBTU pair is standard. |

Troubleshooting & Optimization

If the Kaiser test remains blue after 90 minutes, the steric hindrance of the cyclobutyl group is likely preventing the approach of the activated ester to the N-terminus.

Strategy A: Double Coupling (Recommended First Step) Do not simply extend time (which increases racemization risk). Drain the vessel and repeat the coupling with fresh reagents (Fmoc-Cba-OH/HBTU/HOBt/DIEA) for 45 minutes.

Strategy B: Solvent Switch If the peptide chain is aggregating (common with hydrophobic residues like Cba), switch the solvent from DMF to NMP or a mixture of DMF/DCM (1:1) . This improves resin swelling and chain solvation.

Strategy C: Reagent Upgrade (If HBTU fails) If HBTU/HOBt consistently fails, switch to HATU/HOAt . HATU generates a more reactive aza-benzotriazole ester, which is significantly faster for sterically hindered couplings.

-

Note: HATU is more expensive, hence HBTU is the primary recommendation for this protocol.

References

-

Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214.

-

Knorr, R., Trzeciak, A., Bannwarth, W., & Gillessen, D. (1989). New coupling reagents in peptide chemistry. Tetrahedron Letters, 30(15), 1927-1930. (Describes the mechanism of HBTU).

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Comprehensive review on coupling mechanisms and racemization).

-

Albericio, F., & Carpino, L. A. (1997). Efficiency of HATU and HBTU in solid-phase peptide synthesis. Methods in Enzymology, 289, 104-126.

Incorporation of 3-Amino-2-cyclobutylpropanoic acid to induce beta-turns

Application Note: Incorporation of 3-Amino-2-cyclobutylpropanoic Acid (ACPA) for

Introduction

The stabilization of bioactive peptide conformations is a critical challenge in drug discovery. Native peptides often suffer from high conformational flexibility, leading to poor receptor selectivity and rapid proteolytic degradation. The incorporation of non-proteinogenic amino acids, particularly

This guide details the application of 3-Amino-2-cyclobutylpropanoic acid (ACPA) , a sterically constrained

Key Benefits:

-

Conformational Locking: Induces stable gauche conformations necessary for turn structures (e.g., hairpin mimics).

-

Proteolytic Stability:

-peptide linkages are resistant to standard proteases. -

Hydrophobic Interaction: The cyclobutyl ring provides a unique lipophilic surface for receptor binding pockets.

Mechanism of Action: The Steric Lock

The turn-inducing capability of ACPA arises from the Thorpe-Ingold effect and specific steric clashes introduced by the cyclobutyl side chain.

In a linear

This gauche effect mimics the geometry required for the

Diagram 1: Mechanistic Pathway of Turn Induction

Caption: Logical pathway showing how the steric bulk of the cyclobutyl group forces the peptide backbone from a flexible linear state into a stabilized folded turn.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

Synthesizing peptides with ACPA requires modified protocols due to the lower nucleophilicity of the

Prerequisites:

-

Resin: Rink Amide (for C-terminal amides) or 2-Chlorotrityl Chloride (for C-terminal acids/fragment condensation).

-

Reagents: Fmoc-ACPA-OH, HATU, HOAt, DIPEA (Diisopropylethylamine), DMF, Piperidine.

Step-by-Step Synthesis Workflow

-

Resin Swelling: Swell resin in DMF for 30 minutes.

-

Standard Deprotection: Remove Fmoc from the growing chain using 20% Piperidine in DMF (

min). Wash with DMF (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -

Coupling of Fmoc-ACPA-OH (The Critical Step):

-

Note: The coupling onto the resin is standard. The challenge is coupling the next amino acid onto the ACPA N-terminus.

-

Dissolve Fmoc-ACPA-OH (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF.

-

Add DIPEA (6 eq) immediately before adding to resin.

-

Time: React for 2 hours (double the standard time).

-

-

Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

-

Deprotection of ACPA:

-

Coupling the Next Amino Acid (Difficult Step):

-

The

-amine of ACPA is less nucleophilic. -

Reagent Switch: Use HATU/HOAt or PyAOP . Avoid HBTU/TBTU.

-

Stoichiometry: Increase to 5 eq of incoming Fmoc-AA-OH.

-

Double Coupling: Perform the coupling twice (

hour) to ensure completion.

-

Diagram 2: SPPS Decision Workflow for ACPA

Caption: Optimized workflow for incorporating ACPA. Note the "Double Couple" requirement when extending the chain from the ACPA residue.

Structural Validation Protocols

Once synthesized and purified (HPLC), the induction of the

A. Circular Dichroism (CD) Spectroscopy

CD is the rapid screening method.

| Structure Type | Characteristic CD Signal (Far UV) | Expected Observation with ACPA |

| Random Coil | Min ~198 nm | Disappearance of this minimum upon ACPA insertion. |

| Min ~215-220 nm, Max ~195-200 nm | Strong Cotton effect indicating ordered structure. | |

| 14-Helix (ACBC type) | Min ~214 nm, Max ~198 nm | If ACPA induces a helical turn, look for this specific signature. |

Protocol:

-

Dissolve peptide in TFE (Trifluoroethanol) or Water/Methanol mixes (TFE promotes folding).

-

Scan 190–250 nm at

C. -

Compare the ACPA-analog against a glycine-substituted control (flexible).

B. NMR Spectroscopy (The Gold Standard)